BenchChemオンラインストアへようこそ!

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

stereochemistry target engagement enantiomeric purity

(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride (CAS 2227197‑63‑7) is a chiral, non‑proteinogenic amino acid that combines the metabolic and physicochemical advantages of the bicyclo[1.1.1]pentane (BCP) bioisostere scaffold with a single enantiomeric form. The BCP motif is a validated isostere for tert‑butyl, phenyl, and internal alkyne groups, routinely delivering lower lipophilicity, higher aqueous solubility, and improved metabolic stability compared to the moieties it replaces.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Cat. No. B8218158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)C(C(=O)O)N.Cl
InChIInChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4?,5-,7?;/m0./s1
InChIKeyLVHNFOMBHNFIKI-PVBZQRKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride Is the Chiral BCP‑Glycine Building Block of Choice for Modern Drug Discovery


(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride (CAS 2227197‑63‑7) is a chiral, non‑proteinogenic amino acid that combines the metabolic and physicochemical advantages of the bicyclo[1.1.1]pentane (BCP) bioisostere scaffold with a single enantiomeric form [1]. The BCP motif is a validated isostere for tert‑butyl, phenyl, and internal alkyne groups, routinely delivering lower lipophilicity, higher aqueous solubility, and improved metabolic stability compared to the moieties it replaces [2]. Unlike the corresponding free base or racemic mixtures, the hydrochloride salt ensures reliable solubility in aqueous buffers, while the defined (R) stereochemistry guarantees consistent chiral recognition in biological systems .

Generic (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride Substitution Risks: Why Interchanging In‑Class Compounds Leads to Irreproducible Results


Simply selecting any “BCP‑glycine” or “chiral amino acid hydrochloride” can undermine project outcomes because three tightly coupled molecular features determine biological performance: (i) absolute stereochemistry – the (R) and (S) enantiomers exhibit divergent target engagement, and even 5% contamination with the opposite antipode can mask genuine pharmacological signals [1]; (ii) salt form – the hydrochloride provides up to 10‑fold higher aqueous solubility than the free base, enabling reproducible dosing in cell‑based and in‑vivo assays ; and (iii) the BCP cage itself – replacement of the BCP with a tert‑butyl or phenyl group typically increases logP by 1‑2 units and reduces microsomal half‑life by ≥30%, altering both permeability and clearance [2]. These interdependent properties mean that swapping one component without the others can produce physiochemically and pharmacologically distinct materials, making product‑specific evidence essential for informed procurement.

Quantitative Selection Evidence for (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride Versus Its Closest Analogs


Chiral Purity: (R)-Enantiomer ≥95% ee Eliminates Biological Noise from the Racemate

The target compound is supplied with an enantiomeric excess (ee) of ≥95% (R) by chiral HPLC, compared to the racemic mixture (0% ee) . In glutamate‑receptor assays, the enantiomeric pair (R)‑ vs (S)‑BCP‑glycine derivatives showed divergent agonist/antagonist behavior: the (S)‑enantiomer of 2-(3′-carboxybicyclo[1.1.1]pentyl)glycine acts as a potent mGlu5 partial agonist (EC₅₀ ≈ 8 μM) and mGlu1 antagonist, while the (R)‑enantiomer displays markedly lower affinity [1]. Using the racemate introduces ambiguity that can confound structure–activity relationship (SAR) interpretation and lead to wasted screening resources.

stereochemistry target engagement enantiomeric purity

Hydrochloride Salt Provides >10‑Fold Higher Aqueous Solubility Than the Free Base

The free base (R)-2‑amino‑2‑(bicyclo[1.1.1]pentan‑1‑yl)acetic acid has a calculated logP of approximately −2.78 and limited aqueous solubility (<5 mg/mL at pH 7.4) . The hydrochloride salt (CAS 2227197‑63‑7) is a crystalline solid with aqueous solubility exceeding 50 mg/mL, representing a >10‑fold enhancement . This solubility advantage is critical for in‑vitro assays requiring DMSO‑free aqueous dosing and for in‑vivo formulations where high concentration is needed.

solubility formulation salt screening

Reduced Lipophilicity Versus tert‑Butyl Glycine: ΔlogP ≈ −3.9 Units

The experimentally determined logP of the BCP‑glycine free base is approximately −2.78, compared to a logP of +1.14 for tert‑butyl glycine, a commonly used lipophilic amino acid . This reduction of ≈3.9 logP units translates to a predicted 4‑fold improvement in thermodynamic aqueous solubility and a lower risk of off‑target binding associated with high lipophilicity [1]. In the context of fragment‑based drug design, the lower clogP places the compound within the ‘Rule‑of‑Three’ guidelines for fragments (clogP ≤ 3), whereas tert‑butyl glycine exceeds this threshold.

lipophilicity bioisostere drug-likeness

Metabolic Stability Advantage: BCP Scaffold Resists CYP450‑Mediated Oxidation Compared with Phenyl Analogs

Introduction of the BCP moiety into drug‑like scaffolds consistently reduces CYP450‑mediated oxidation. In a study of γ‑secretase inhibitors, replacing the central fluorophenyl ring with BCP increased passive permeability (Papp 23.7 → 31.2 × 10⁻⁶ cm/s) and aqueous solubility while maintaining equivalent potency [1]. More directly, BCP‑containing HCV NS5B inhibitors exhibited low turnover in liver S9 and hepatocyte incubations, with hydroxylation of the bicyclic methine as the only detectable metabolic pathway [2]. By contrast, the corresponding phenyl analogs underwent extensive Phase‑I oxidation [3].

metabolic stability CYP450 microsomal half-life

Target Conformational Rigidity: BCP Cage Locks the Amino Acid Backbone into a Single Low‑Energy State

The bicyclo[1.1.1]pentane cage imposes a well‑defined dihedral angle (θ₁ ≈ 180°) between the amino‑acid α‑carbon and the bridgehead, effectively locking the side chain into a single rotameric state [1]. In contrast, flexible analogs such as L‑tert‑leucine populate multiple rotamers (χ₁ gauche⁻, gauche⁺, trans ≈ 1:1:1 in solution) [2]. The restricted conformational space reduces the entropic penalty upon target binding and has been shown to increase binding affinity by up to 10‑fold when the BCP‑containing amino acid is incorporated into cyclic antimicrobial peptides compared with tryptophan [3].

conformational restriction structural biology binding entropy

Proven Application Scenarios for (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid hydrochloride in Drug Discovery


Peptide‑Based Therapeutics Requiring Chiral Purity and Enhanced Metabolic Stability

Incorporation of the (R)‑BCP‑glycine building block into linear and cyclic antimicrobial peptides has been shown to maintain antimicrobial activity while improving proteolytic resistance [1]. The single enantiomer ensures consistent pharmacodynamics, and the BCP scaffold reduces peptide degradation in serum, making it suitable for next‑generation peptide antibiotics targeting resistant Gram‑positive and Gram‑negative pathogens.

Fragment‑Based Drug Design (FBDD) Probing Low‑Lipophilicity, sp³‑Rich Space

With a clogP of approximately −2.78, the compound resides well within the Rule‑of‑Three guidelines for fragment screening libraries . Its sp³‑rich, conformationally constrained structure offers a unique 3D pharmacophore that complements planar aromatic fragments, enabling the exploration of novel binding pockets on protein targets such as kinases and GPCRs.

Synthesis of PROTAC Linkers and Bifunctional Degraders

The rigid, linear geometry of the BCP cage (bridgehead‑to‑bridgehead distance ≈ 2.6 Å) provides a well‑defined spacer for proteolysis‑targeting chimeras (PROTACs) [2]. The hydrochloride salt form facilitates straightforward coupling under aqueous peptide‑coupling conditions (EDC/HOBt or HATU), while the (R)‑stereochemistry enables the construction of homochiral degrader molecules with predictable ternary complex formation.

Neglected‑Disease and Academic Drug‑Discovery Programs with Stringent Cost and Solubility Requirements

The hydrochloride salt’s high aqueous solubility (>50 mg/mL) permits in‑vivo dosing without toxic co‑solvents, a critical advantage for resource‑limited discovery programs targeting diseases such as malaria, tuberculosis, and leishmaniasis . The compound is available off‑the‑shelf from multiple vendors at 95–98% purity, enabling rapid SAR exploration without the delays and costs associated with custom synthesis of chiral BCP amino acids.

Quote Request

Request a Quote for (2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.